3-(Cyclopentylamino)phenol Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(cyclopentylamino)phenol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9;/h3,6-9,12-13H,1-2,4-5H2;1H |
InChI Key |
VDZOVOQAHXHXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
pKa values and ionization of 3-(Cyclopentylamino)phenol Hydrochloride
An In-Depth Technical Guide to the pKa Values and Ionization of 3-(Cyclopentylamino)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of 3-(Cyclopentylamino)phenol Hydrochloride, a molecule possessing two critical ionizable centers: a phenolic hydroxyl group and a secondary amine. Understanding the ionization constants (pKa values) of these functional groups is paramount in drug development, as they dictate fundamental physicochemical properties including aqueous solubility, membrane permeability, and receptor binding affinity.[1][2] This document delineates the theoretical principles governing the acidity and basicity of the phenolic and amino moieties, presents a detailed, field-proven experimental protocol for their empirical determination via potentiometric titration, and interprets the resulting data to construct a complete ionization profile. The practical implications of this profile on key pharmaceutical development parameters, such as pH-dependent solubility and the distribution coefficient (LogD), are discussed to provide a holistic view for formulation scientists and medicinal chemists.
Introduction: The Central Role of pKa in Pharmaceutical Science
The extent to which a drug molecule is ionized in solution is a function of its intrinsic pKa value(s) and the pH of the surrounding environment.[2] This relationship is a cornerstone of pharmaceutical science, as the charge state of a molecule profoundly influences its behavior at every stage, from formulation to its interaction with the biological target.[2] An ionized species typically exhibits high aqueous solubility but poor lipid membrane permeability, whereas a neutral species shows the opposite trend. Therefore, a precise understanding of a compound's pKa values is not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, designing stable and bioavailable formulations, and ensuring optimal therapeutic efficacy.[1]
3-(Cyclopentylamino)phenol Hydrochloride presents a classic case study in polyprotic systems relevant to medicinal chemistry. As a hydrochloride salt, the secondary amine is supplied in its protonated, cationic form. The molecule features two distinct functional groups capable of participating in acid-base equilibria: the weakly acidic phenolic hydroxyl group and the basic secondary amino group (present as its conjugate acid). This guide will systematically dissect the ionization behavior of this compound.
Theoretical Framework: Dissecting the Ionizable Centers
The structure of 3-(Cyclopentylamino)phenol contains two key functional groups that ionize within the physiological pH range. A predictive analysis based on established principles of physical organic chemistry provides a strong foundation for experimental work.
The Phenolic Hydroxyl Group (Weak Acid)
Phenols are generally weak acids, with the pKa of the parent phenol molecule being approximately 10.[3][4][5] Their acidity stems from the resonance stabilization of the resulting phenoxide anion upon deprotonation, where the negative charge is delocalized across the aromatic ring.[6] The substituent at the meta-position, a cyclopentylamino group, influences this acidity. The amino group is an electron-donating group through resonance, which tends to destabilize the phenoxide anion and thus increase the pKa (making it a weaker acid) compared to unsubstituted phenol.
The Secondary Amino Group (Base)
Aliphatic secondary amines are basic, with the pKa of their conjugate acids typically falling in the 10-11 range.[7][8] For instance, the conjugate acid of cyclopentylamine has a pKa of 10.65.[9] In 3-(Cyclopentylamino)phenol, the nitrogen atom is directly attached to the aromatic ring (an N-alkylaniline derivative). The phenyl group exerts an electron-withdrawing inductive effect, which delocalizes the nitrogen's lone pair of electrons into the aromatic system. This delocalization reduces the availability of the lone pair for protonation, making the amine less basic. Consequently, its conjugate acid becomes more acidic, resulting in a lower pKa value compared to a purely aliphatic secondary amine.
Based on these structural considerations, we can predict two distinct pKa values for 3-(Cyclopentylamino)phenol. The pKa of the protonated secondary amine (pKa1) is expected to be lower than that of the phenolic hydroxyl group (pKa2).
Experimental Determination of pKa: A Validated Protocol
While theoretical prediction is invaluable, empirical determination is the gold standard. Potentiometric titration is a robust and widely adopted method for accurately measuring pKa values.[10]
Rationale for Method Selection
Potentiometric titration directly measures changes in pH upon the addition of a titrant, allowing for the precise determination of the half-equivalence points where pH equals pKa.[11] This method is highly reliable for compounds with adequate solubility and provides unambiguous data when distinct inflection points are observed on the titration curve.
Detailed Protocol: Potentiometric Titration
Objective: To determine the pKa values of 3-(Cyclopentylamino)phenol Hydrochloride in an aqueous medium at a controlled temperature (25°C).
Materials & Reagents:
-
3-(Cyclopentylamino)phenol Hydrochloride (accurately weighed)
-
Deionized water (high purity, CO2-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Instrumentation:
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(Cyclopentylamino)phenol Hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water. Add KCl to achieve a constant ionic strength (e.g., 0.15 M).[10]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement by forming carbonic acid.[10]
-
Titration:
-
Place the vessel in the temperature-controlled water bath (25°C) on the magnetic stirrer.
-
Immerse the calibrated pH electrode and the burette tip into the solution.
-
Begin titrating the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point to capture the full curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first and second derivatives of the curve. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are determined from the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[11] Alternatively, a Gran plot can be used for more precise endpoint determination.
-
Experimental Workflow Diagram
Caption: Ionization equilibrium of 3-(Cyclopentylamino)phenol.
Implications for Pharmaceutical Development
A thorough understanding of this ionization profile is directly applicable to overcoming challenges in drug development.
-
Aqueous Solubility: The solubility of 3-(Cyclopentylamino)phenol will be lowest in the pH range between pKa₁ and pKa₂, where the neutral, uncharged species dominates. Solubility will be significantly higher at pH values below pKa₁ (due to the cation) and above pKa₂ (due to the anion). This pH-solubility profile is critical for designing oral formulations to ensure dissolution in the gastrointestinal tract and for developing parenteral formulations where high solubility is required.
-
Permeability and LogD: The ability of a drug to cross biological membranes, like the intestinal wall or the blood-brain barrier, is governed by its lipophilicity. While LogP is the partition coefficient of the neutral species, the distribution coefficient (LogD) accounts for all ionic species at a given pH and is a more physiologically relevant predictor of permeability. The LogD for this compound will be highest between pKa₁ and pKa₂, where the lipophilic neutral form is most abundant, and will decrease sharply as the pH moves into ranges where the more hydrophilic charged species dominate.
-
Formulation and Salt Selection: The compound is provided as a hydrochloride salt, which enhances its solubility and stability by ensuring it exists in the soluble cationic form. Knowledge of the pKa values helps in selecting appropriate buffers for liquid formulations to maintain a pH that balances solubility and stability. It also informs on potential incompatibilities with excipients that could alter the local pH.
Conclusion
The ionization behavior of 3-(Cyclopentylamino)phenol Hydrochloride is dictated by two distinct pKa values corresponding to its secondary ammonium and phenolic hydroxyl groups. A combination of theoretical prediction and rigorous experimental determination, as detailed in this guide, provides the essential data required for a successful drug development program. This knowledge enables scientists to rationally control and predict the compound's solubility, permeability, and formulation characteristics, ultimately facilitating its journey from a candidate molecule to a viable therapeutic agent.
References
- Pearson Education, Inc. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols...
-
Wikipedia. (2024). Phenol. Retrieved from [Link]
-
Sarmini, K., & Kenndler, E. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105.
-
University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Wiskur, S. L., Lavigne, J. J., Metzger, A., Tobey, S. L., Lynch, V., & Anslyn, E. V. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(9), 1311-1314.
-
International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
Box, K. J., & Comer, J. E. A. (n.d.). Critical Compilation of pKa Values for Pharmaceutical Substances. The AAPS Journal. Retrieved from [Link]
-
Manallack, D. T. (2007). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 1, 25-38.
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
Pharma Eli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Barlow, R. B., & Hamilton, J. T. (1965). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants. British Journal of Pharmacology and Chemotherapy, 25(1), 206-212.
-
Wikipedia. (2023). Cyclopentylamine. Retrieved from [Link]
Sources
- 1. ijirss.com [ijirss.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 4. Phenols - Wikipedia [en.wikipedia.org]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pharmaguru.co [pharmaguru.co]
Thermodynamic Stability Profiling of 3-(Cyclopentylamino)phenol Hydrochloride
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Cyclopentylamino)phenol Hydrochloride , synthesizing structural analysis with rigorous experimental protocols.[1]
Technical Reference Guide | Version 1.0
Executive Summary & Structural Logic
3-(Cyclopentylamino)phenol Hydrochloride is a secondary aminophenol salt utilized primarily as a high-purity intermediate in the synthesis of opioid receptor antagonists and as a coupler in oxidative dye formulations.[1] Its stability profile is governed by two competing thermodynamic forces: the stabilizing lattice energy of the hydrochloride salt and the oxidative lability of the electron-rich phenol-amine core.[1]
-
Chemical Structure: A phenol ring meta-substituted with a cyclopentyl-amino group.[1][2]
-
Salt Form: The hydrochloride salt protonates the secondary amine (
), significantly reducing the electron density on the nitrogen atom compared to the free base.[1] This protonation is the primary thermodynamic barrier against oxidative degradation.
Physicochemical Baseline (Predicted & Literature-Derived)
| Property | Value / Characteristic | Thermodynamic Implication |
| Molecular Formula | MW: 213.7 g/mol | |
| pKa (Amine) | ~10.2 - 10.6 | Protonated at physiological pH; stabilizes against N-oxidation.[1] |
| pKa (Phenol) | ~9.8 | Susceptible to deprotonation at high pH, triggering rapid oxidation. |
| Melting Point | >200°C (Decomposition) | High lattice energy indicates strong ionic interactions. |
| Solubility | High (Water, MeOH) | Hydrophilic salt; moisture uptake can lower |
Degradation Thermodynamics & Pathways
The thermodynamic instability of this molecule is not driven by hydrolysis (as it lacks ester/amide bonds) but by oxidative electron transfer and photolytic excitation .
Primary Degradation Mechanism: Oxidative Coupling
In solution, particularly at pH > 6, the equilibrium shifts toward the free amine. The phenol moiety, electron-enriched by the amine, undergoes Single Electron Transfer (SET) to form a phenoxy radical, eventually coupling to form colored quinone imines or dimers.
DOT Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Figure 1: Mechanistic pathway showing the pH-dependent oxidative cascade from the stable salt form to colored quinone intermediates.[1]
Experimental Protocols for Stability Determination
To rigorously define the thermodynamic stability, the following self-validating protocols must be executed. These move beyond simple observation to kinetic quantification.
Protocol A: Solid-State Polymorph Stability (Slurry Method)
Objective: Determine the thermodynamically stable crystal form to prevent phase transitions during storage.
-
Preparation: Create saturated solutions of the compound in three solvents of varying polarity (e.g., Water, Isopropanol, Ethyl Acetate).
-
Slurry: Add excess solid (200 mg) to 2 mL of each saturated solution.
-
Equilibration: Stir at two temperatures (
and ) for 14 days. This allows the system to overcome kinetic barriers and settle into the global thermodynamic minimum. -
Analysis: Filter and analyze solids via PXRD (Powder X-Ray Diffraction) .
-
Success Criterion: No change in diffraction pattern relative to the starting material indicates the stable polymorph. A change indicates the starting material was metastable.
-
Protocol B: pH-Rate Profiling (Solution State)
Objective: Map the "Safe Zone" for processing and formulation.[1]
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0.
-
Stress Condition: Dissolve compound to 0.5 mg/mL. Store at
(accelerated) and (stress). -
Sampling: Aliquot at T=0, 24h, 72h, and 168h.
-
Analysis: HPLC-DAD (Method below). Plot
vs pH.-
Prediction: Stability will be maximal at pH < 4 (fully protonated). Rate of degradation will increase exponentially near pH 9-10 (pKa of phenol).[1]
-
Protocol C: Forced Degradation Matrix
Summarized conditions to establish specificity of the analytical method.
| Stress Type | Condition | Duration | Target Degradation |
| Acid Hydrolysis | 1N HCl, | 24 Hours | < 5% (Stable) |
| Base Hydrolysis | 1N NaOH, | 4 Hours | > 10% (Rapid Oxidation) |
| Oxidation | 3% | 2 Hours | N-Oxide / Quinone formation |
| Thermal | 7 Days | Lattice dehydration/browning | |
| Photolytic | 1.2M Lux-hr | -- | Quinone formation (Darkening) |
Analytical Methodology (HPLC-DAD)
Because aminophenols are polar and basic, standard C18 methods often yield poor peak shape.[1] The following conditions are optimized for thermodynamic stability tracking.
-
Column: Fluorophenyl (PFP) or Polar-Embedded C18 (e.g., Waters XSelect HSS T3),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer stabilizes the amine).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection:
-
210 nm (Universal).
-
254 nm (Aromatic core).
-
280-300 nm (Critical for detecting colored quinone degradants).[1]
-
Workflow Visualization
The following diagram outlines the logical flow for the stability characterization campaign.
Figure 2: End-to-end workflow for establishing the thermodynamic stability profile.
References
-
US Patent 7341605B2. 2-(Amino or substituted amino)-5, 6-substituted phenol compounds, dyeing compositions containing them. (2008).[1] Link
- Anderson, B.D., & Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry. Academic Press. (Describes thermodynamic advantages of HCl salts for amines).
-
NIST Chemistry WebBook. 3-Aminophenol Thermochemical Data. (Used as a thermodynamic surrogate for the core scaffold). Link
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link
Sources
Navigating Form Selection: A Comparative Analysis of 3-(Cyclopentylamino)phenol Free Base and Its Hydrochloride Salt
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the decision between using a free base or a salt form of a compound is one of the most critical early-stage determinations in process chemistry and pharmaceutical development. This choice fundamentally influences a molecule's behavior, from its reactivity in a synthesis flask to its bioavailability in a final drug product. An estimated 50% of all medicines are administered as salts, a testament to the power of this simple chemical modification to optimize a compound's properties.[1][2]
This guide provides an in-depth technical comparison of 3-(Cyclopentylamino)phenol in its free base form and as a hydrochloride salt. We will explore the core physicochemical differences, provide validated analytical methods for differentiation, and present practical, step-by-step protocols for their interconversion. The objective is to equip researchers, chemists, and formulation scientists with the expert knowledge required to make an informed and strategic selection for their specific application.
The Fundamental Molecular Distinction: From Neutral Molecule to Ionic Pair
The core difference between the two forms lies in their molecular structure and bonding. 3-(Cyclopentylamino)phenol is a secondary amine, meaning the nitrogen atom possesses a lone pair of electrons. This lone pair makes the amine group a weak base, capable of accepting a proton (H⁺).[3][4]
-
3-(Cyclopentylamino)phenol Free Base: This is the neutral, unprotonated form of the molecule. It is a discrete molecular entity with covalent bonds.
-
3-(Cyclopentylamino)phenol Hydrochloride: This is an ionic salt formed through a classic acid-base reaction with hydrochloric acid (HCl).[5] The amine's nitrogen atom accepts a proton from HCl, forming a positively charged cyclopentylammonium cation. This is electrostatically balanced by the negatively charged chloride (Cl⁻) anion.[4][5] This transformation converts the molecule from a neutral compound into a water-soluble ionic pair.[6][7]
The following diagram illustrates this fundamental acid-base transformation.
Caption: Acid-base equilibrium of 3-(Cyclopentylamino)phenol.
Comparative Physicochemical Properties: A Head-to-Head Analysis
The conversion from a neutral free base to an ionic salt dramatically alters the compound's physical and chemical properties. Understanding these changes is paramount for successful experimental design and formulation.
| Property | 3-(Cyclopentylamino)phenol (Free Base) | 3-(Cyclopentylamino)phenol Hydrochloride | Rationale and Scientific Insight |
| Solubility | Higher solubility in nonpolar organic solvents (e.g., ether, toluene, dichloromethane). | Significantly higher solubility in water and polar protic solvents (e.g., methanol, ethanol).[5][7][8] | The ionic nature of the salt allows it to readily interact with polar solvent molecules, leading to solvation and dissolution.[2] The neutral free base is more compatible with less polar organic media. |
| Melting Point | Generally lower. | Generally higher. | The strong electrostatic forces (ionic bonds) holding the cations and anions together in the salt's crystal lattice require more thermal energy to overcome compared to the intermolecular forces (e.g., hydrogen bonding, van der Waals) in the free base solid. |
| Stability & Shelf-Life | More susceptible to oxidative degradation and atmospheric reactions. | Generally more stable with a longer shelf-life.[7] The protonated amine is less reactive. | Protonation of the amine's lone pair reduces its nucleophilicity and reactivity, protecting it from various degradation pathways. Amine hydrochlorides are often used to create shelf-stable forms of compounds.[7] |
| Hygroscopicity | Typically low to non-hygroscopic. | Often hygroscopic, with a tendency to absorb moisture from the atmosphere.[1][9] | The strong ionic charges in the salt attract polar water molecules from the air. This property must be managed during storage and handling to prevent clumping or degradation. |
| pH of Aqueous Solution | Slightly basic. | Acidic. | The hydrochloride salt of a weak base will hydrolyze in water, releasing H⁺ ions and lowering the pH.[6][9] The free base, being a weak amine, will accept protons from water, producing OH⁻ ions and raising the pH. |
| Physical Form | May be a low-melting solid or an oil. | Typically a crystalline solid. | The ordered, repeating structure of the ionic lattice in the salt form favors the formation of stable, well-defined crystals, which is often advantageous for purification, handling, and formulation.[2] |
Analytical Differentiation: Validated Protocols
Distinguishing between the free base and the hydrochloride salt is straightforward with standard analytical techniques. The choice of method depends on the available instrumentation and the required level of detail.
Caption: Analytical workflow for form identification.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy This is the most direct and rapid method for differentiation. The key is to observe the N-H stretching region.
-
Hydrochloride Salt: Exhibits a very strong, broad absorption band for the N-H⁺ stretch, typically spanning from 2800 cm⁻¹ to 3200 cm⁻¹.[5] This broad envelope is a hallmark of an ammonium salt and is easily identifiable.
-
Free Base: Shows a sharper, less intense N-H stretching peak characteristic of a secondary amine, usually found in the 3300-3500 cm⁻¹ region.[10]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) provides definitive structural confirmation.
-
Effect of Protonation: Upon conversion to the hydrochloride salt, the protons on the carbons directly attached to the nitrogen (the α-protons) will experience a significant downfield shift (to a higher ppm value) due to the deshielding effect of the positive charge.
-
N-H Proton: The N-H proton signal in the free base is often a broad singlet. In the hydrochloride salt, the N-H₂⁺ signal is also typically broad and shifted downfield. Its integration will correspond to two protons.
C. Differential Scanning Calorimetry (DSC) DSC is used to measure thermal properties, most notably the melting point. As indicated in the table, the hydrochloride salt is expected to have a distinctly higher and sharper melting endotherm compared to the free base, reflecting its greater crystal lattice energy.
Practical Methodologies: Preparation and Interconversion
The ability to efficiently convert between the free base and salt form is a fundamental skill in a laboratory setting.
Causality: This protocol leverages the basicity of the amine to perform an in-situ acid-base reaction, precipitating the less soluble salt from an organic solvent. The choice of solvent is critical; it must dissolve the free base but provide lower solubility for the resulting salt to ensure high recovery.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 3-(Cyclopentylamino)phenol free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Stir at room temperature until a clear solution is obtained.
-
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of hydrochloric acid. It is preferable to use a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) to control the addition and avoid introducing water.
-
Precipitation: Upon addition of HCl, the hydrochloride salt will begin to precipitate, often immediately, as a white or off-white solid.
-
Crystallization: Continue stirring the resulting slurry for 30-60 minutes at room temperature, then cool the mixture in an ice bath (0-5 °C) for another 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or surface impurities.
-
Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Causality: This is a liquid-liquid extraction procedure based on partitioning. By adding a base, the ionic, water-soluble salt is converted back to the neutral, organic-soluble free base, which can then be selectively extracted into an immiscible organic solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-(Cyclopentylamino)phenol hydrochloride salt in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). Using a weak base minimizes the risk of hydrolyzing other functional groups.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The free base will have partitioned into the organic layer. Drain the lower layer and collect the organic layer.
-
Repeat Extraction: To ensure complete recovery, perform the extraction on the aqueous layer two more times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a solid.
Conclusion: Strategic Selection for Optimal Outcomes
The choice between 3-(Cyclopentylamino)phenol free base and its hydrochloride salt is not arbitrary; it is a strategic decision that profoundly impacts experimental success and product viability.
-
The hydrochloride salt is the form of choice for applications requiring high aqueous solubility, enhanced stability, and the handling advantages of a crystalline solid. It is the presumptive candidate for most pharmaceutical formulations intended for oral or parenteral administration.
-
The free base is essential for synthetic transformations conducted in nonpolar organic media, for applications requiring passage through biological membranes, or when the presence of chloride ions is undesirable.
By understanding the fundamental principles outlined in this guide, researchers and developers can harness the distinct properties of each form, ensuring a more logical, efficient, and successful path from the laboratory bench to the final application.
References
-
ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? [Online] Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Online] Available at: [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Online] Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]
-
Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Online] Available at: [Link]
-
Fiveable. (2025). 5.1 Structure and properties of amines - Organic Chemistry II. [Online] Available at: [Link]
-
Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Online] Available at: [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Online] Available at: [Link]
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Online] Available at: [Link]
-
University of Illinois Urbana-Champaign. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. [Online] Available at: [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. [Online] Available at: [Link]
-
CK-12 Foundation. (2026). Chemical Properties of Amines. [Online] Available at: [Link]
-
Reddit. (2021). Why is hydrogen chloride in everything? [Online] Available at: [Link]
-
Wikipedia. (n.d.). Hydrochloride. [Online] Available at: [Link]
- Google Patents. (2014). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
Scribd. (n.d.). Phenol Solubility Data Overview. [Online] Available at: [Link]
-
MDPI. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Online] Available at: [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
PubMed. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. [Online] Available at: [Link]
-
Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR antagonists. [Online] Available at: [Link]
- Patsnap. (2012). Preparation method of 3-(N,N-dimethylamino)phenol.
-
Wikipedia. (n.d.). Phenol. [Online] Available at: [Link]
-
MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Online] Available at: [Link]
- Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Online] Available at: [Link]
-
ResearchGate. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Online] Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Online] Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound. [Online] Available at: [Link]
-
NIST. (n.d.). Phenol, 3-amino-. [Online] Available at: [Link]
- Google Patents. (n.d.). GB1215751A - Amino-substituted cyclopentyl-phenol ethers and process for preparing them.
-
Taylor & Francis. (n.d.). Free base – Knowledge and References. [Online] Available at: [Link]
-
Duke University. (n.d.). Chemical Characteristics of Cocaine. [Online] Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. iransilicate.com [iransilicate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. Hydrochloride - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. hghouston.com [hghouston.com]
- 10. fiveable.me [fiveable.me]
Methodological & Application
Application Note: High-Purity Dye Synthesis Using 3-(Cyclopentylamino)phenol Hydrochloride
Executive Summary
3-(Cyclopentylamino)phenol Hydrochloride (CAS: 118231-11-9, Free base analog) is a critical "coupler" intermediate used in the manufacture of high-performance functional dyes. Unlike simple N-alkyl aminophenols (e.g., diethylaminophenol), the N-cyclopentyl moiety introduces specific steric bulk and lipophilicity.
These structural characteristics are pivotal for:
-
Fluoran Leuco Dyes: Improving solubility in hydrophobic microcapsule solvents (for thermal paper) and enhancing image stability against humidity.
-
Rhodamine Fluorophores: Reducing aggregation-caused quenching (ACQ) in bio-imaging probes by preventing π-π stacking.
This guide details the protocols for converting the stable hydrochloride salt into active dye scaffolds, specifically focusing on Fluoran (Thermal Black/Red) and Rhodamine derivatives.
Chemical Basis & Pre-Treatment[1][2][3][4][5][6]
The raw material is supplied as a hydrochloride salt to ensure shelf-stability and prevent oxidation of the amino group. However, the salt form is non-nucleophilic and must be neutralized before participating in Friedel-Crafts or condensation reactions.
Protocol A: Liberation of Free Base (Neutralization)
Critical Step: Failure to fully neutralize the salt will result in <10% yield during condensation.
Reagents:
-
3-(Cyclopentylamino)phenol HCl (100 g, 0.468 mol)
-
Toluene (500 mL) – Chosen for phase separation efficiency.
-
Sodium Hydroxide (20% aq. solution, 1.1 eq)
-
Brine (saturated NaCl)
Procedure:
-
Suspension: Charge 100 g of the HCl salt into a 1L reactor containing 500 mL Toluene. Stir at room temperature (RT) to form a slurry.
-
Neutralization: Dropwise add 20% NaOH (approx. 103 g) over 30 minutes, maintaining temperature <30°C.
-
Phase Separation: Agitate vigorously for 20 minutes. Stop stirring and allow layers to separate (approx. 15 mins). The free amine will migrate into the upper Toluene layer.
-
Extraction: Drain the lower aqueous layer (waste). Wash the organic layer twice with 100 mL Brine to remove residual caustic.
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (
). -
Isolation (Optional): If immediate use is required, concentrate the Toluene solution to a defined volume. For storage, rotary evaporate to dryness to obtain the viscous brown oil (Free Base).
Application 1: Synthesis of Asymmetric Fluoran Leuco Dyes
Target: Preparation of high-grade thermal paper dyes (e.g., Red or Black formers). Chemistry: Acid-catalyzed condensation of a Keto Acid with the liberated 3-(Cyclopentylamino)phenol.
Reaction Logic
The reaction proceeds via an electrophilic aromatic substitution at the para-position relative to the amino group (position 6 on the phenol ring). The bulky cyclopentyl group directs regioselectivity and prevents over-reaction.
Experimental Protocol
Reagents:
-
Reactant A: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Keto Acid) – 1.0 eq
-
Reactant B: 3-(Cyclopentylamino)phenol (Free Base from Protocol A) – 1.05 eq
-
Catalyst/Solvent: Methanesulfonic Acid (MSA) – 5.0 volumes
-
Expert Note: We prefer MSA over 98% Sulfuric Acid. MSA is less oxidizing, resulting in a cleaner product profile with fewer tarry by-products.
-
Step-by-Step Methodology:
-
Charge: Add Methanesulfonic acid to a glass-lined reactor. Cool to 10°C.
-
Dissolution: Add Reactant A (Keto Acid) slowly. Ensure complete dissolution.
-
Addition: Add Reactant B (Cyclopentyl-phenol) dropwise over 1 hour.
-
Exotherm Alert: Maintain internal temperature <25°C. Higher temperatures promote sulfonated impurities.
-
-
Condensation: Warm the mixture to 45–50°C and hold for 6–8 hours.
-
Monitoring: Check HPLC.[4] Reaction is complete when Keto Acid < 0.5%.
-
-
Quench: Pour the reaction mass slowly into ice water (10 volumes). The pH will be highly acidic.
-
Neutralization & Cyclization: Adjust pH to 12.0 using 48% NaOH.
-
Observation: The solution will shift color.[2] Heat to 80°C for 1 hour to ensure the lactone ring closes (Leuco form is colorless/pale).
-
-
Filtration: Filter the precipitate. Wash with hot water until filtrate is neutral.
-
Purification: Recrystallize from Toluene/Isopropanol (80:20).
Application 2: Synthesis of Rhodamine Derivatives
Target: Fluorescent probes or laser dyes.[] Chemistry: Melt condensation with Phthalic Anhydride.
Experimental Protocol
Reagents:
-
Phthalic Anhydride (3.0 eq)
-
3-(Cyclopentylamino)phenol (Free Base) (1.0 eq)
-
Zinc Chloride (
) (Catalytic, 0.2 eq)
Procedure:
-
Melt: Heat Phthalic Anhydride to 160°C in a reaction flask until molten.
-
Addition: Add 3-(Cyclopentylamino)phenol and
. -
Reaction: Increase temperature to 180–190°C. Stir for 4 hours. The melt will solidify as the dye forms.
-
Extraction: Cool to 80°C. Add dilute HCl (1M) to hydrolyze the excess anhydride and dissolve the dye.
-
Purification: The crude dye is often isolated as a zinc double salt. For biological purity, preparative HPLC is recommended (C18 column, Acetonitrile/Water gradient).
Process Visualization
Diagram 1: Chemical Pathway (Fluoran Synthesis)
This diagram illustrates the conversion of the Keto Acid and the Cyclopentyl-phenol into the final Fluoran structure via the Friedel-Crafts mechanism.
Caption: Reaction pathway for the acid-catalyzed synthesis of Fluoran Leuco Dyes.
Diagram 2: Operational Workflow
This flowchart guides the operator from the raw salt material to the purified crystal.
Caption: Operational workflow for converting 3-(Cyclopentylamino)phenol HCl into purified dye.
Analytical Quality Control
To ensure the intermediate has reacted correctly, the following specifications should be met before releasing the batch.
| Parameter | Specification | Method | Reason |
| Appearance | Off-white to pale grey powder | Visual | Dark color indicates oxidation of the amine. |
| Purity (HPLC) | > 98.5% | C18 Reverse Phase | Impurities >1% affect dye color gamut. |
| Melting Point | 128°C – 132°C | Capillary Method | Lower MP indicates solvent entrapment or isomers. |
| Iron (Fe) Content | < 10 ppm | ICP-MS | Iron causes background color in thermal paper. |
Troubleshooting Guide
-
Issue: Low Yield (<60%) in Fluoran Synthesis.
-
Cause: Incomplete neutralization of the HCl salt.
-
Fix: Ensure the Toluene layer in Protocol A is washed until pH is neutral before drying. Residual acid neutralizes the catalyst (MSA).
-
-
Issue: Tarry/Sticky Precipitate.
-
Cause: Reaction temperature exceeded 55°C during condensation.
-
Fix: Control exotherm strictly. Use cooling jacket during addition of the phenol.
-
-
Issue: Background Color in Final Product (Pinkish hue).
-
Cause: Ring opening of the lactone due to acidic residues.
-
Fix: Ensure the final wash water pH is > 7.5. Recrystallize in the presence of a trace amount of triethylamine.
-
References
-
Obitsu, T., et al. (1990). Process for the preparation of fluoran compounds.[6][2][7][8][9] U.S. Patent 4,954,631.[7] (Describes the acid-catalyzed condensation of keto acids with aminophenols). Link
-
Hatem, E. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes.[10][11] Organic & Biomolecular Chemistry.[12][4] (Details the condensation chemistry for Rhodamine scaffolds). Link
-
Boc Sciences. (2024). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications. (Overview of melt condensation vs. acid catalysis).
- Yamamoto Chemicals.Fluorans and Leuco Dyes Technical Data. (General industrial context for N-substituted aminophenols in thermal paper).
-
Ricoh Co Ltd. (2007). Process for manufacture of fluoran dyes.[2][7][8][9] U.S. Patent 7,294,724. (Specifics on using alkanesulfonic acids like MSA for higher purity). Link
Sources
- 1. 3-(Diethylamino)phenol [dyestuffintermediates.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Synthesis and structural determination of fluoran | Journal of Military Science and Technology [online.jmst.info]
- 7. US7294724B2 - Process for manufacture of fluoran dyes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1995009170A1 - Chemical synthesis of rhodamine derivatives - Google Patents [patents.google.com]
- 12. Dyes Intermediates | Chemical Bull Pvt Ltd [chemicalbull.com]
Introduction: The Strategic Importance of 3-(Cyclopentylamino)phenol Hydrochloride
An In-Depth Guide to Coupling Reaction Conditions for 3-(Cyclopentylamino)phenol Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of 3-(Cyclopentylamino)phenol Hydrochloride in various palladium and copper-catalyzed cross-coupling reactions. The protocols and insights are designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
3-(Cyclopentylamino)phenol is a versatile bifunctional molecule featuring a secondary amine and a nucleophilic phenol group on an aromatic scaffold. Its hydrochloride salt form enhances stability, shelf-life, and solubility in polar solvents, making it a convenient precursor for pharmaceutical and materials science applications.[1] The strategic value of this compound lies in its potential for derivatization at three key positions: the nitrogen atom, the phenolic oxygen, and the aromatic ring.
Mastery of its coupling reactions allows for the systematic exploration of chemical space, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide focuses on the most critical C-N, C-C, and C-O bond-forming reactions.
The Impact of the Hydrochloride Salt on Reactivity
The hydrochloride salt form is a critical consideration in reaction design. The protonated aminium group renders the nitrogen lone pair non-nucleophilic and protects it from undesired side reactions. However, for any reaction requiring a free amine, a base must be added to neutralize the hydrochloride and deprotonate the resulting ammonium species.
Key Considerations:
-
Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl salt. A second equivalent is typically needed to act as the catalytic base in the desired reaction. Therefore, a total of two or more equivalents are common.
-
Choice of Base: The choice of base must be compatible with the specific coupling reaction's mechanism and tolerant of other functional groups in the molecule.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like potassium carbonate (K₂CO₃) are frequently employed.[2]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4] For 3-(Cyclopentylamino)phenol Hydrochloride, this reaction is ideal for coupling the secondary amine with various aryl or heteroaryl halides and triflates, expanding the molecular scaffold significantly.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine. Subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.[4]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol and Recommended Conditions
Objective: To couple 3-(Cyclopentylamino)phenol with an aryl bromide.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), Palladium catalyst (see table), and phosphine ligand (see table).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Repeat three times.
-
Add 3-(Cyclopentylamino)phenol Hydrochloride (1.2 mmol) and the base (2.5 mmol).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table of Recommended Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or G3-Palladacycles (1-2 mol%) | dba = dibenzylideneacetone. Palladacycles offer improved air stability and rapid generation of the active Pd(0) species.[5] |
| Ligand | XantPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient coupling for a wide range of substrates. XantPhos is particularly effective.[5] |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base is crucial. NaOtBu is common but moisture-sensitive. K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. Dioxane often improves solubility. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
C-C Bond Formation: Suzuki-Miyaura & Sonogashira Couplings
To utilize the aromatic ring of 3-(Cyclopentylamino)phenol in C-C bond formation, it must first be functionalized with a suitable leaving group, typically a halide or a triflate. The phenolic hydroxyl group is an excellent handle for introducing a triflate group, which is a highly effective pseudohalide for cross-coupling reactions.[6]
Preliminary Step: Triflation of the Phenol
Caption: Workflow for the synthesis of the triflate intermediate.
Protocol for Triflation:
-
Dissolve 3-(Cyclopentylamino)phenol Hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Add a hindered base such as pyridine or triethylamine (2.5 mmol) and cool the mixture to 0 °C.
-
Slowly add triflic anhydride (Tf₂O, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the triflate intermediate.
Suzuki-Miyaura Coupling
This reaction couples the newly formed aryl triflate with a boronic acid or ester, creating a C(sp²)-C(sp²) bond.[6][7] It is exceptionally versatile and tolerant of numerous functional groups.[7]
Mechanistic Rationale: The cycle involves oxidative addition of the aryl triflate to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and finally reductive elimination to yield the biaryl product.[8]
Table of Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | 3-(Cyclopentylamino)phenyl triflate (1.0 equiv.) | The triflate is an excellent leaving group for oxidative addition. |
| Coupling Partner | Aryl/Vinyl Boronic Acid or Ester (1.2-1.5 equiv.) | Boronic acids are stable, commercially available, and have low toxicity.[9] |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | PPh₃ = triphenylphosphine; dppf = 1,1'-bis(diphenylphosphino)ferrocene. These are robust and reliable catalysts for Suzuki couplings. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | The base is essential for activating the boronic acid to form the more nucleophilic boronate species.[9] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | A mixture including water often accelerates the transmetalation step. |
| Temperature | 80-100 °C | Promotes efficient reaction rates. |
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides or triflates, forming a C(sp²)-C(sp) bond.[10]
Mechanistic Rationale: The reaction typically involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.[11] Copper-free versions are also available to prevent the undesired homocoupling of alkynes (Glaser coupling).[10]
Table of Recommended Conditions for Sonogashira Coupling:
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | 3-(Cyclopentylamino)phenyl triflate (1.0 equiv.) | The triflate serves as the electrophilic partner. |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | A wide range of aliphatic and aromatic alkynes can be used. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard, effective catalysts for this transformation. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Accelerates the reaction by forming the copper acetylide intermediate.[12] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | Acts as both the base and often as the solvent. It neutralizes the H-X byproduct.[10] |
| Solvent | THF or DMF (if a co-solvent is needed) | Typically run in an amine base as the solvent. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or slightly above room temperature. |
C-O Bond Formation: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In this case, the phenolic group of 3-(Cyclopentylamino)phenol acts as the nucleophile, coupling with an activated aryl halide.
Mechanistic Rationale: The reaction is believed to proceed via the formation of a copper phenoxide intermediate, which then undergoes nucleophilic attack on the aryl halide. The use of a ligand, such as picolinic acid or N,N-dimethylglycine, can significantly improve reaction rates and yields by stabilizing the copper species.[13]
Table of Recommended Conditions for Ullmann C-O Coupling:
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Substrate | 3-(Cyclopentylamino)phenol Hydrochloride (1.2 equiv.) | The nucleophilic partner. The base will deprotonate both the amine and the phenol. |
| Coupling Partner | Aryl Iodide or Bromide (1.0 equiv.) | Aryl iodides are generally more reactive than bromides. |
| Copper Catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | The standard catalyst for Ullmann-type reactions. |
| Ligand | L-Proline, Picolinic Acid, or N,N-Dimethylglycine (10-20 mol%) | Ligands accelerate the reaction and allow for milder conditions.[13] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | A strong base is required to deprotonate the phenol. Cs₂CO₃ is often superior due to its higher solubility. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-150 °C | The reaction often requires high temperatures to proceed efficiently. |
References
- Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. (n.d.). Google Scholar.
-
Synthesis of calix[3]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. (2013). Google Scholar. Retrieved February 13, 2024, from
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Google Scholar.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved February 13, 2024, from [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Google Scholar.
-
Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. (2010). ACS Publications. Retrieved February 13, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved February 13, 2024, from [Link]
-
Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. Retrieved February 13, 2024, from [Link]
-
On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs**. (2019). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024). MDPI. Retrieved February 13, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. Retrieved February 13, 2024, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. html.rhhz.net [html.rhhz.net]
- 13. mdpi.com [mdpi.com]
Safeguarding Innovation: A Comprehensive Guide to Handling 3-(Cyclopentylamino)phenol Hydrochloride in the Laboratory
Abstract
This document provides a detailed standard operating procedure (SOP) for the safe handling of 3-(Cyclopentylamino)phenol Hydrochloride in a laboratory setting. Due to the limited availability of specific safety and toxicological data for this compound, this guide is built upon a thorough analysis of its constituent chemical moieties: aminophenol and cyclopentylamine. By extrapolating from the known hazards of these structural analogs, this SOP offers a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity. The protocols outlined herein cover risk assessment, personal protective equipment, storage, spill management, and waste disposal.
Introduction: Understanding the Compound
3-(Cyclopentylamino)phenol Hydrochloride is a substituted aminophenol derivative. The presence of the phenol group suggests potential antioxidant, anti-inflammatory, and even anticancer properties, as phenolic compounds are known to exhibit a wide range of biological activities.[1] The cyclopentylamine moiety introduces a lipophilic and alicyclic component, which can influence the compound's pharmacokinetic and pharmacodynamic properties. Similar structures, such as 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as μ-opioid receptor antagonists.[2] This suggests that 3-(Cyclopentylamino)phenol Hydrochloride may be of interest in neuroscience and pharmacology research.
Given the nascent stage of research into this specific molecule, a cautious and informed approach to its handling is paramount. This guide is designed to empower researchers with the knowledge to work safely and effectively with this and other novel chemical entities.
Hazard Analysis: A Composite Profile
In the absence of a dedicated Safety Data Sheet (SDS) for 3-(Cyclopentylamino)phenol Hydrochloride, a composite hazard profile has been constructed based on the known risks associated with 3-Aminophenol and Cyclopentylamine.
Summary of Potential Hazards
| Hazard Category | Associated Moiety | Description of Potential Risk |
| Acute Toxicity (Oral) | 3-Aminophenol, Cyclopentylamine | Harmful or fatal if swallowed.[3][4][5][6] |
| Acute Toxicity (Inhalation) | 3-Aminophenol, Cyclopentylamine | Harmful or toxic if inhaled.[3][4][5] |
| Skin Corrosion/Irritation | Cyclopentylamine | Causes severe skin burns and eye damage.[3][5] |
| Serious Eye Damage/Irritation | Cyclopentylamine | Causes serious eye damage.[3][5] |
| Skin Sensitization | Cyclopentylamine | May cause an allergic skin reaction.[3][5] |
| Mutagenicity | Aminophenols | May cause genetic defects.[6][7][8] |
| Aquatic Toxicity | 3-Aminophenol | Toxic to aquatic life with long-lasting effects.[4] |
| Flammability | Cyclopentylamine | Highly flammable liquid and vapor.[3][5] |
Physical and Chemical Properties (Predicted)
| Property | Predicted Value/Information | Source Moiety |
| Appearance | White to off-white or reddish-yellow crystalline solid.[7] | 3-Aminophenol |
| Molecular Formula | C11H16ClNO | - |
| Molecular Weight | 213.7 g/mol | - |
| Solubility | Likely soluble in water.[9] | Cyclopentylamine |
| Boiling Point | Not directly known; Cyclopentylamine boils at 106-108°C.[3][9] | Cyclopentylamine |
| Flash Point | Not directly known; Cyclopentylamine has a flash point of 17°C.[3][9] | Cyclopentylamine |
Standard Operating Procedures
This section outlines the step-by-step protocols for the safe handling of 3-(Cyclopentylamino)phenol Hydrochloride. Adherence to these procedures is mandatory for all personnel working with this compound.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE.
Caption: Mandatory Personal Protective Equipment Workflow.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full leg coverage and wear closed-toe shoes.
-
Hand Protection: Double gloving with nitrile or neoprene gloves is required. Change gloves immediately if they become contaminated.
Engineering Controls
-
All work with 3-(Cyclopentylamino)phenol Hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.
Storage and Handling
Caption: General Workflow for Handling Chemical Compounds.
-
Storage: Store 3-(Cyclopentylamino)phenol Hydrochloride in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][11] It should be stored separately from strong oxidizing agents, acids, and bases.[12][13]
-
Handling:
-
Before use, consult the Safety Data Sheets for 3-Aminophenol and Cyclopentylamine.[14]
-
Always work within a chemical fume hood.[10]
-
Use a spatula for transferring the solid compound. Avoid creating dust.
-
When preparing solutions, slowly add the compound to the solvent.
-
Wash hands thoroughly after handling, even if gloves were worn.[15]
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads.
-
Absorb the spill and place the used materials in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institutional emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Waste Disposal
-
All waste containing 3-(Cyclopentylamino)phenol Hydrochloride, including contaminated consumables, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Potential Research Applications and Protocols
While specific protocols for 3-(Cyclopentylamino)phenol Hydrochloride are not yet established, its structural motifs suggest potential applications in several areas of drug discovery.
Opioid Receptor Binding Assays
Given the structural similarity to known MOR antagonists, this compound could be screened for its binding affinity to opioid receptors. A typical protocol would involve radioligand binding assays using cell membranes expressing the receptor of interest and a labeled opioid ligand.
In Vitro Anti-inflammatory Assays
The phenolic moiety suggests potential anti-inflammatory activity.[1] This could be investigated using cell-based assays, such as measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Cytotoxicity Assays
As with any novel compound intended for biological research, it is crucial to assess its cytotoxicity. Standard assays such as MTT or LDH release assays can be used to determine the concentration range at which the compound is toxic to cells.
Conclusion
The responsible and safe handling of novel chemical compounds is a cornerstone of scientific research. While direct toxicological data for 3-(Cyclopentylamino)phenol Hydrochloride is not yet available, a comprehensive safety protocol can be effectively implemented by understanding the hazards of its constituent parts. By adhering to the procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this and other new chemical entities, paving the way for future discoveries in medicine and beyond.
References
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (2007). New Jersey Department of Health. [Link]
-
Alkylamines: Hazard and Safety A Detail Guide. (2025). CloudSDS. [Link]
-
Safety Data Sheet: 3-Aminophenol. (n.d.). Carl Roth. [Link]
-
Safety data sheet: 3-Aminophenol. (2021). CPAchem. [Link]
-
Cyclopentylamine. (2025). PubChem. [Link]
-
Safety Data Sheet: Cyclopentylamine. (2025). Fisher Scientific. [Link]
-
4-Aminophenol Safety Data Sheet. (2024). PanReac AppliChem. [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. [Link]
-
Lab Safety Rules and Guidelines. (2024). University of Rochester. [Link]
-
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022). UniCA IRIS. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press. [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link]
- A kind of preparation method of cyclopentolate hydrochloride. (2016).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. iris.unica.it [iris.unica.it]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. nj.gov [nj.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 12. fishersci.ca [fishersci.ca]
- 13. carlroth.com [carlroth.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Improving reaction yields when using 3-(Cyclopentylamino)phenol Hydrochloride
Welcome to the technical support center for 3-(Cyclopentylamino)phenol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-(Cyclopentylamino)phenol and how does the hydrochloride salt form affect reactivity?
A: 3-(Cyclopentylamino)phenol has three primary sites for reaction: the phenolic hydroxyl (-OH) group, the secondary amine (-NH-) group, and the aromatic ring itself.
-
Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions.[1]
-
Secondary Amine (-NH-): The cyclopentylamino group is nucleophilic and can undergo N-alkylation, N-acylation, and participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[2][3]
-
Aromatic Ring: The phenol and amino groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and formylation.[4][5]
The compound is supplied as a hydrochloride salt, meaning the secondary amine is protonated (-NH2+Cl-). This has two key implications:
-
Protection: The protonated amine is no longer nucleophilic, effectively protecting it from reacting. This allows for selective reactions at the phenolic hydroxyl group.
-
Solubility & Handling: The salt form generally increases water solubility and improves the compound's stability and handling characteristics as a crystalline solid. To engage the amine in a reaction, a base must be added to neutralize the hydrochloride and liberate the free amine.
Q2: How should 3-(Cyclopentylamino)phenol Hydrochloride be stored and handled?
A: Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[6][7] Phenolic compounds can be sensitive to light and air, which may cause gradual darkening over time due to oxidation.[8]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a chemical fume hood to avoid inhalation of dust. It is incompatible with strong oxidizing agents and strong acids.[9]
Q3: What are some common applications of this compound?
A: Substituted aminophenols are valuable intermediates in medicinal chemistry and materials science. The cyclopentylamino moiety is found in various biologically active molecules. This scaffold is often used in the synthesis of kinase inhibitors, receptor antagonists, and other pharmaceutical agents. Cyclopentylamine itself is a key intermediate for preparing dipeptidyl peptidase IV (DPP-4) inhibitors, which are used as anti-diabetic agents.[7]
Troubleshooting Guide: Improving Reaction Yields
Low or inconsistent yields are among the most common frustrations in synthesis. This section provides a systematic approach to diagnosing and solving these issues.
Q4: My reaction yield is consistently low or the reaction fails to proceed. What are the most common culprits?
A: Low yields can stem from several factors, often related to reagent quality, reaction setup, or the conditions themselves.[10][11][12]
Table 1: Troubleshooting Low Yields
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Insufficient Base | The starting material is a hydrochloride salt. The amine is protonated and non-nucleophilic. An insufficient amount of base will fail to liberate the free amine or deprotonate the phenol, preventing the desired reaction. | Use at least 1.0 equivalent of base to neutralize the HCl salt, plus the amount required for the reaction itself (e.g., for phenol deprotonation). For reactions involving the amine, using 2.0-2.5 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is a good starting point.[13] |
| Atmospheric Contamination (Oxygen & Moisture) | Many reactions, especially those using organometallic catalysts like Palladium, are highly sensitive to oxygen and moisture.[3] O₂ can oxidize the catalyst, rendering it inactive. H₂O can hydrolyze sensitive reagents and quench strong bases. | Protocol: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[10] Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents that have been purified through a solvent purification system or are of anhydrous grade. Degas the reaction mixture by bubbling inert gas through the solvent for 15-20 minutes before adding the catalyst. |
| Incorrect Solvent Choice | The solvent dictates the solubility of reagents, reaction temperature, and can influence reaction pathways. Poor solubility of the base or starting material can stall the reaction. | Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitutions. For palladium-catalyzed couplings, toluene and dioxane are common.[3] If solubility is an issue, gently warming the mixture or switching to a more polar solvent may help. Micellar catalysis in water is also an emerging green alternative for some C-N couplings.[14] |
| Sub-optimal Temperature | Chemical reactions are kinetically controlled. Insufficient thermal energy can lead to an impractically slow reaction rate, while excessive heat can cause reagent decomposition or catalyst degradation.[3] | Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is sluggish at a given temperature, consider a stepwise increase of 10-20°C. For many cross-coupling reactions, temperatures between 80-110°C are typical.[3] |
| Catalyst/Ligand Incompatibility | For transition-metal-catalyzed reactions, the choice of ligand is critical and highly substrate-dependent.[15][16] A ligand that is too bulky or not electron-rich enough may fail to facilitate the catalytic cycle efficiently. | If using a standard catalyst system (e.g., Pd₂(dba)₃ with a generic phosphine ligand) fails, screen a panel of ligands. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging Buchwald-Hartwig aminations.[16] |
Workflow for Diagnosing Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Q5: I am observing multiple products. How can I improve the selectivity of my reaction?
A: The formation of side products is typically due to the presence of multiple reactive sites. The key is to control the reaction conditions to favor one site over the others.
Diagram of Competing Reaction Sites
Caption: Primary competing reaction sites on the 3-(Cyclopentylamino)phenol core structure.
-
Problem: O- vs. N-Alkylation/Acylation:
-
Cause: Both the phenol and the free amine are nucleophilic. Hard electrophiles tend to react at the harder oxygen center, while softer electrophiles prefer the softer nitrogen center. Basicity also plays a key role. The phenoxide (pKa ~10) is a stronger nucleophile than the neutral amine (pKa of conjugate acid ~11).
-
Solution: To favor O-alkylation , use a base just strong enough to deprotonate the phenol but not the amine (if it's not in the salt form), such as K₂CO₃. To favor N-alkylation , one could first protect the phenol group, for example, as a silyl ether or methyl ether, before reacting the amine.[17] Alternatively, using the hydrochloride salt without enough base to free the amine will direct reactivity to the phenol.
-
-
Problem: Ring Substitution vs. N/O Substitution:
-
Cause: In the presence of strong electrophiles (e.g., Br₂, HNO₃), the highly activated aromatic ring can undergo substitution.[5]
-
Solution: Use milder, more targeted reagents. For example, for monobromination, use NBS (N-Bromosuccinimide) in a non-polar solvent like CCl₄ instead of Br₂ in an aqueous solution to avoid over-halogenation.[4] To perform reactions at the N or O positions, avoid strongly acidic or electrophilic conditions that could promote side reactions on the ring.
-
Exemplary Experimental Protocol
Objective: To perform a selective O-methylation of 3-(Cyclopentylamino)phenol Hydrochloride. This protocol leverages the hydrochloride salt to protect the amine, allowing for selective reaction at the phenolic oxygen.
Reaction Scheme: 3-(Cyclopentylamino)phenol·HCl + CH₃I --(K₂CO₃, Acetone)--> 3-(Cyclopentylamino)anisole
Materials:
-
3-(Cyclopentylamino)phenol Hydrochloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Acetone, anhydrous grade
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or N₂).
-
Reagent Addition: To the flask, add 3-(Cyclopentylamino)phenol Hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq). The K₂CO₃ acts as the base to deprotonate the phenol and as a scavenger for the HI byproduct.
-
Solvent Addition: Add anhydrous acetone via syringe to create a suspension (approx. 0.1 M concentration).
-
Reaction Initiation: With vigorous stirring, add methyl iodide (1.2 eq) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a mixture like Ethyl Acetate/Hexane (e.g., 30:70). The product should have a higher Rf value than the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KI). Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexane as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the product, 3-(Cyclopentylamino)anisole, typically as an oil or low-melting solid.
-
References
- Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate.
- Mechanism-Based Optimization of the Palladium- Catalyzed Amination of Aryl Triflates.
- Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions.
- Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions - Benchchem.
- Troubleshooting: How to Improve Yield - University of Rochester.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - RSC Publishing.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.
- Nucleophilic aromatic substitution - BYJU'S.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- SAFETY DATA SHEET - Fisher Scientific.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI.
- Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac - Der Pharma Chemica.
- Phenol reaction.
- Chemical Reactions of Phenols: 13 important reactions of phenol - Chemistry Notes.
- Other Reactions of Phenol - Chemistry LibreTexts.
- Phenol product information bulletin - Shell.
- cyclopentolate hydrochloride - LGC Standards.
- CAS No : 1003-03-8 | Product Name : Cyclopentylamine | Pharmaffiliates.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. cyclopentolate hydrochloride | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. shell.com [shell.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03710A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]
Validation & Comparative
FTIR spectral peaks identification for 3-(Cyclopentylamino)phenol Hydrochloride
FTIR Spectral Identification Guide: 3-(Cyclopentylamino)phenol Hydrochloride
Executive Summary
This guide provides a technical framework for the identification of 3-(Cyclopentylamino)phenol Hydrochloride using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers and QC analysts requiring a robust method to distinguish this specific secondary amine salt from its precursors (e.g., 3-aminophenol) and its free base form.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FTIR offers superior "performance" in rapid quality control (QC) and solid-state characterization, particularly for detecting salt formation and distinguishing aliphatic substitutions on aromatic rings.
Chemical Identity & Structural Context
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active components.
-
Compound Name: 3-(Cyclopentylamino)phenol Hydrochloride
-
Functional Groups:
Comparative Spectral Analysis
The following section compares the Target Product against its primary impurity/precursor (3-Aminophenol ) to demonstrate the spectral features that validate successful synthesis.
Table 1: Diagnostic Peak Comparison (Target vs. Precursor)
| Spectral Region | Vibrational Mode | 3-Aminophenol (Precursor) | Target (HCl Salt) | Diagnostic Value |
| 3500–3100 cm⁻¹ | N-H Stretching | Doublet (3400–3300 cm⁻¹) (Primary Amine -NH₂) | Absent/Obscured (Replaced by broad salt band) | High: Disappearance of doublet confirms conversion of primary amine. |
| 3100–2800 cm⁻¹ | C-H Stretching | Aromatic C-H only (>3000 cm⁻¹) | Strong Aliphatic C-H (2960–2850 cm⁻¹) (Cyclopentyl Ring) | Critical: Confirming the addition of the cyclopentyl group. |
| 2800–2400 cm⁻¹ | N-H⁺ Stretching | Absent | Broad "Ammonium" Envelope (Multiple sub-bands) | High: Confirms HCl salt formation. |
| 1620–1550 cm⁻¹ | N-H Deformation | Scissoring (~1610 cm⁻¹) | NH₂⁺ Deformation (1580–1600 cm⁻¹) | Medium: Overlaps with aromatic ring modes but broadens in salts. |
| 1250–1150 cm⁻¹ | C-N Stretching | ~1230 cm⁻¹ | Shifted/Modified | Low: Difficult to assign uniquely without reference std. |
Deep Dive: The "Ammonium Envelope" (Performance Differentiator)
The most distinct feature of the hydrochloride salt is the Ammonium Envelope . Unlike the sharp peaks of the free base, the HCl salt exhibits a broad, continuous absorption band extending from 2400 to 3000 cm⁻¹ .
-
Mechanism: This is caused by strong hydrogen bonding between the protonated nitrogen (-NH₂⁺) and the chloride counter-ion (Cl⁻).
-
Observation: You may see "combination bands" (Fermi resonance) appearing as weak shoulders on the lower frequency side of this envelope (approx. 2000–2500 cm⁻¹), often called "Amine Salt bands."
Experimental Protocol
To ensure reproducibility and high signal-to-noise ratio, follow this validated workflow.
Method A: Attenuated Total Reflectance (ATR)
Best for: Rapid ID, Raw Material QC.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the abrasive nature of crystalline salts.
-
Background: Collect 16 scans of the clean air background.
-
Sample Loading: Place ~10 mg of the solid powder onto the crystal.
-
Compression: Apply high pressure using the anvil clamp. Crucial: Ensure good contact; salts often have high refractive indices and require tight contact to avoid spectral distortions.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Cleaning: Clean with Methanol (dissolves the organic part) followed by Water (dissolves the salt residue).
Method B: KBr Pellet (Transmission)
Best for: Resolving the "Amine Salt" fine structure (2000–2500 cm⁻¹).
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind if the sample is hygroscopic.
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect 32 scans in transmission mode.
Identification Logic Flow
The following diagram illustrates the decision process for validating the compound's identity based on spectral features.
Caption: Logical decision tree for validating 3-(Cyclopentylamino)phenol HCl spectral features.
Method Performance Comparison
Why choose FTIR over other analytical techniques for this specific application?
| Feature | FTIR | 1H NMR | HPLC-UV |
| Salt Detection | Excellent (Direct observation of NH₂⁺ bands) | Poor (Protons exchange; salt counter-ion invisible) | Poor (Salt dissociates in mobile phase) |
| Speed | < 5 Minutes | > 30 Minutes | > 20 Minutes |
| Sample State | Solid (Native state) | Solution (Dissolved) | Solution (Dissolved) |
| Quantitation | Semi-Quantitative | Quantitative | Highly Quantitative |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amine salt assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for Cyclopentyl and Phenol characteristic bands).[2]
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 3-Aminophenol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol for Synthetic Applications
Introduction
Substituted aminophenols are privileged scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for a wide range of functional molecules, from active pharmaceutical ingredients to dyes and antioxidants.[1][2] Within this class, N-cycloalkyl aminophenols are of particular interest, as the cyclic substituent can impart desirable properties such as increased lipophilicity and metabolic stability. This guide provides an in-depth comparison of the chemical reactivity of two closely related analogs: 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol.
While differing by only a single methylene unit in their cycloalkyl ring, the structural and conformational distinctions between a cyclopentyl and a cyclohexyl group can lead to significant, predictable differences in reactivity. Understanding these nuances is critical for researchers and drug development professionals when selecting synthons, designing synthetic routes, and optimizing reaction conditions. This guide will explore the theoretical underpinnings of their reactivity, provide validated experimental protocols for their comparative analysis, and discuss the practical implications for synthetic chemistry.
Structural, Steric, and Electronic Analysis
The fundamental reactivity of these molecules is governed by the interplay of the activating hydroxyl (-OH) and secondary amino (-NHR) groups on the aromatic ring. However, the nature of the N-alkyl substituent (R) is the key differentiator.
Caption: Molecular structures of the two aminophenol analogs.
Electronic Effects: Both the hydroxyl and amino groups are powerful activating substituents in electrophilic aromatic substitution (EAS) reactions.[3] They donate electron density into the benzene ring via resonance (+R effect), significantly enhancing its nucleophilicity.[4] This effect is much stronger than the electron-withdrawing inductive (-I) effect of the electronegative oxygen and nitrogen atoms.[5] Both groups are ortho, para-directing. In these 3-substituted phenols, the directing effects are synergistic, strongly activating the C2, C4, and C6 positions for electrophilic attack. The cycloalkyl groups themselves are weakly electron-donating via an inductive effect, but this contribution is minor compared to the powerful resonance donation from the heteroatoms. For the purposes of this comparison, the electronic influence of the cyclopentyl versus the cyclohexyl group on the aromatic ring is considered negligible.
Steric Effects: The most significant difference between the two molecules lies in the steric bulk and conformational behavior of the N-substituent.
-
Cyclohexyl Group: The cyclohexane ring predominantly adopts a stable chair conformation to minimize angle and torsional strain.[6] In this conformation, substituents can be in either an axial or equatorial position. An N-bound cyclohexyl group will preferentially orient itself to minimize steric clashes, but it still presents a significantly larger steric profile than a cyclopentyl group. The energetic cost of a substituent being in the more sterically hindered axial position is quantified by its "A-value"; larger groups have higher A-values and a stronger preference for the equatorial position.[7]
-
Cyclopentyl Group: Cyclopentane is not planar and relieves torsional strain by adopting puckered conformations, such as the "envelope" and "half-chair".[8] These conformations are highly dynamic and interconvert rapidly. Generally, the cyclopentyl group is considered less sterically demanding than the cyclohexyl group.
This difference in steric hindrance is hypothesized to be the primary driver of reactivity differences, both at the aromatic ring and at the nitrogen atom itself.
Comparative Reactivity in Electrophilic Aromatic Substitution
The high electron density at the C2, C4, and C6 positions makes these molecules highly susceptible to EAS reactions like halogenation, nitration, and sulfonation.[9][10] A comparative bromination experiment serves as an excellent model to probe the influence of the N-cycloalkyl group's steric bulk on the accessibility of the aromatic ring.
Hypothesis: 3-(Cyclopentylamino)phenol will exhibit a faster reaction rate in electrophilic bromination than 3-(Cyclohexylamino)phenol due to the reduced steric hindrance from the smaller cyclopentyl group, which allows for easier approach of the electrophile to the activated ring positions.
Protocol 1: Comparative Electrophilic Bromination
This protocol describes a parallel experiment to compare the rate of bromination. The reaction progress is monitored by quenching aliquots over time and analyzing them by GC-MS.
Materials:
-
3-(Cyclopentylamino)phenol
-
Carbon tetrachloride (CCl₄), anhydrous
-
Bromine (Br₂), 1.0 M solution in CCl₄
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Internal standard (e.g., dodecane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials, magnetic stir bars, syringes, ice bath
Workflow Diagram:
Caption: Experimental workflow for comparative kinetic analysis.
Procedure:
-
Preparation: In two separate, identical reaction vials equipped with stir bars, dissolve 0.5 mmol of 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol, respectively, in 5.0 mL of anhydrous CCl₄. Add 50 µL of dodecane as an internal standard to each vial.
-
Initiation: Cool both vials to 0°C in an ice bath. Using two separate syringes, rapidly add 0.5 mL (0.5 mmol, 1.0 eq) of the 1.0 M Br₂ solution in CCl₄ to each vial simultaneously to start the reactions (t=0).
-
Monitoring: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quenching: Immediately inject each aliquot into a labeled vial containing 1 mL of 10% aqueous sodium thiosulfate solution to quench the unreacted bromine. Vortex thoroughly.
-
Workup: Add 1 mL of ethyl acetate to the quenched vial, vortex, and allow the layers to separate. Transfer the organic layer to a new vial containing a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the dried organic samples by GC-MS. Quantify the peak areas of the starting material, brominated products, and the internal standard to determine the percent conversion over time.
Expected Results & Discussion
The experimental data is expected to show a clear difference in reaction rates.
Table 1: Hypothetical Data for Comparative Bromination
| Time (min) | 3-(Cyclopentylamino)phenol Conversion (%) | 3-(Cyclohexylamino)phenol Conversion (%) |
|---|---|---|
| 5 | 45 | 25 |
| 15 | 82 | 58 |
| 30 | 95 | 81 |
| 60 | >99 | 94 |
The faster conversion of the cyclopentyl derivative supports the hypothesis that its aromatic ring is more sterically accessible. The bulky cyclohexyl group likely hinders the approach of the bromine electrophile, particularly to the C2 position, which is sterically crowded by both the -OH and -NHR groups. This requires a higher activation energy for the formation of the intermediate sigma complex, thus slowing the reaction rate.[13]
Caption: General mechanism for Electrophilic Aromatic Substitution.
Comparative Nucleophilicity of the Amino Group
The lone pair of electrons on the secondary amine nitrogen makes it a nucleophile, allowing for further functionalization through reactions like alkylation or acylation. The steric environment around this nitrogen atom is expected to be a critical factor in determining its nucleophilic reactivity.
Hypothesis: The nitrogen atom in 3-(Cyclopentylamino)phenol is more nucleophilic and sterically accessible than in its cyclohexyl counterpart, leading to a faster rate of N-acylation.
Protocol 2: Comparative N-Acylation
This experiment uses acetic anhydride to acylate the nitrogen atom. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to compare the rate of consumption of starting material.
Materials:
-
3-(Cyclopentylamino)phenol
-
3-(Cyclohexylamino)phenol
-
Pyridine, anhydrous
-
Acetic anhydride
-
Ethyl acetate
-
Hexanes
-
TLC plates (silica gel)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation: In two identical round-bottom flasks, dissolve 0.5 mmol of 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol, respectively, in 5 mL of anhydrous pyridine.
-
Initiation: To each flask, add 0.75 mmol (1.5 eq) of acetic anhydride via syringe. Start a timer.
-
Monitoring: At regular intervals (e.g., every 10 minutes), take a small sample from each reaction mixture with a capillary tube and spot it on a TLC plate.
-
Analysis: Develop the TLC plate using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light. Compare the disappearance of the starting material spot in both reaction lanes.
-
Workup (at completion): Pour the reaction mixtures into 20 mL of saturated NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain the N-acetylated product. Calculate the final yield.
Expected Results & Discussion
The TLC analysis should visually confirm a faster reaction for the cyclopentyl derivative, with its starting material spot disappearing more quickly.
Table 2: Hypothetical Data for Comparative N-Acylation
| Reactant | Time to >95% Completion (TLC) | Isolated Yield (%) |
|---|---|---|
| 3-(Cyclopentylamino)phenol | ~30 minutes | 96 |
| 3-(Cyclohexylamino)phenol | ~75 minutes | 92 |
These results would demonstrate that the steric bulk of the cyclohexyl group partially shields the nitrogen's lone pair, impeding the approach of the electrophilic carbonyl carbon of acetic anhydride. The more flexible and less bulky cyclopentyl group allows for more facile access, resulting in a faster acylation reaction.
Caption: Conceptual model of steric hindrance at the nitrogen atom.
Implications for Drug Development and Synthesis
The choice between 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol as a synthetic intermediate can have significant consequences for a research program.
-
Reaction Efficiency: The higher reactivity of the cyclopentyl analog suggests that it may be preferable for syntheses where mild conditions, shorter reaction times, and higher throughput are desired. Its use could potentially reduce costs and simplify purification processes.
-
Metabolic Stability: Conversely, the increased steric bulk of the cyclohexyl group, which leads to lower chemical reactivity, may translate to enhanced metabolic stability in vivo. The bulkier group can shield metabolically labile sites (like the N-H bond) from enzymatic degradation, potentially improving a drug candidate's pharmacokinetic profile.
-
Receptor Binding: In drug design, the size and shape of the N-cycloalkyl group can be critical for fitting into a specific protein binding pocket.[14][15] The cyclohexyl group occupies a larger volume and has a more defined low-energy conformation (chair), which might be essential for optimal receptor engagement. The more flexible cyclopentyl group offers different conformational possibilities. Therefore, the selection between the two allows for a targeted approach to structure-activity relationship (SAR) studies.
Conclusion
While electronically very similar, 3-(Cyclopentylamino)phenol and 3-(Cyclohexylamino)phenol exhibit distinct reactivity profiles governed primarily by the steric properties of their N-cycloalkyl substituents. The less bulky and more conformationally flexible cyclopentyl group renders 3-(Cyclopentylamino)phenol more reactive in both electrophilic aromatic substitution and reactions at the nucleophilic nitrogen center. In contrast, the larger cyclohexyl group imparts greater steric hindrance, slowing these reactions. This comparative analysis provides a framework for researchers to make informed decisions when selecting building blocks, enabling them to balance chemical reactivity with other critical parameters like metabolic stability and target binding affinity in the pursuit of novel chemical entities.
References
-
ResearchGate. Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Available at: [Link]
-
Ataman Kimya. 4-AMINOPHENOL. Available at: [Link]
-
Wikipedia. 4-Aminophenol. Available at: [Link]
-
ACS Publications. Aminophenols. I. The Reaction of o-Aminophenol with Chloracetic Acid and Some Comments on the Formation of Phenmorpholones1. Available at: [Link]
-
LookChem. Cas 5442-63-7,3-[(cyclohexylamino)methyl]phenol. Available at: [Link]
-
UniCA IRIS. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). 3-(N-CYCLOHEXYLAMINO) PHENOL. Available at: [Link]
-
ChemWhat. 3-(N-Cyclohexylamino) phenol CAS#: 5269-05-6. Available at: [Link]
-
PubMed. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Available at: [Link]
- Google Patents.US4585896A - Process for the production of an aminophenol.
-
ChemRxiv. The Direct Conversion of Phenol to Cyclohexylamines – a New and Sustainable Pathway to Aliphatic Polyurethanes? Available at: [Link]
-
Wikipedia. Electrophilic aromatic substitution. Available at: [Link]
-
Taylor & Francis Online. Electrophilic aromatic substitution – Knowledge and References. Available at: [Link]
-
LabXchange. Electrophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Available at: [Link]
- Google Patents.US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
MDPI. Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Available at: [Link]
-
Wiley Online Library. 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. Available at: [Link]
-
MDPI. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Available at: [Link]
-
CK-12 Foundation. Chemical Properties - Phenols. Available at: [Link]
-
Wikipedia. Phenol. Available at: [Link]
-
Chemistry LibreTexts. Physical Properties of Phenol. Available at: [Link]
-
Cheméo. Chemical Properties of Phenol (CAS 108-95-2). Available at: [Link]
-
Asian Journal of Chemistry. Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Available at: [Link]
-
PubMed Central (PMC). The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? Available at: [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]
-
arXiv.org. A new multicenter index to measure aromaticity in polycyclic aromatic hydrocarbons and fullerenes. Available at: [Link]
-
St. Paul's Cathedral Mission College. Conformation and Reactivity in Cyclohexane. Available at: [Link]
-
IISTE. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Available at: [Link]
-
Cengage. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available at: [Link]
-
Michigan State University Department of Chemistry. Stereoisomers. Available at: [Link]
-
NIST WebBook. Phenol, 3-(dimethylamino)-. Available at: [Link]
-
Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
-
MDPI. Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available at: [Link]
-
PubChem. 3-(Propylamino)phenol. Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Phenols. Available at: [Link]
Sources
- 1. US4585896A - Process for the production of an aminophenol - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. LabXchange [labxchange.org]
- 14. iris.unica.it [iris.unica.it]
- 15. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Elemental Analysis of 3-(Cyclopentylamino)phenol Hydrochloride
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 3-(Cyclopentylamino)phenol Hydrochloride, a molecule of interest for its potential applications stemming from its phenolic and aminocycloalkane moieties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical expectations and practical, field-proven insights into achieving accurate and reliable elemental composition data.
The hydrochloride salt form of an organic base, such as 3-(Cyclopentylamino)phenol, is often utilized to improve solubility and stability, critical attributes for pharmaceutical applications.[5] Verifying the elemental composition of this active pharmaceutical ingredient (API) is a fundamental step in quality control, ensuring purity, confirming identity, and meeting regulatory standards.[6][7][8]
Theoretical Elemental Composition of 3-(Cyclopentylamino)phenol Hydrochloride
The first step in any elemental analysis workflow is to establish the theoretical or expected composition based on the compound's chemical formula. From its name, the structure of 3-(Cyclopentylamino)phenol Hydrochloride can be deduced, leading to the chemical formula C₁₁H₁₆ClNO .
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 61.83 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.55 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.59 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.55 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.49 |
| Total | 213.698 | 100.00 |
This theoretical framework serves as the benchmark against which all experimental results will be compared.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the elements of interest, required sensitivity, sample matrix, and available instrumentation. For a comprehensive analysis of 3-(Cyclopentylamino)phenol Hydrochloride, a combination of techniques is often employed.
Combustion Analysis (CHN/S Analysis)
Combustion analysis is the gold standard for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds.
Principle of Operation: A small, precisely weighed amount of the sample undergoes complete combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).[9][10]
Workflow for CHN Analysis:
Caption: Workflow for CHN Combustion Analysis.
Expectations and Considerations:
-
Accuracy: Modern CHN analyzers can achieve an accuracy of within ±0.3% of the theoretical value.[11]
-
Sample Purity: The presence of residual solvents or impurities will significantly impact the results. Samples must be thoroughly dried and purified.[11]
-
Strengths: High precision, well-established methodology, and relatively fast analysis times.
-
Limitations: This technique does not directly measure oxygen or chlorine. Oxygen is typically determined by difference, which can accumulate errors from the other elemental measurements.
Ion Chromatography (IC) for Chloride Determination
To accurately quantify the hydrochloride content, a technique specific to ionic species is required. Ion chromatography is a robust and widely used method for the determination of anions like chloride in pharmaceutical samples.[12][13]
Principle of Operation: The sample is dissolved in a suitable solvent and injected into the IC system. The chloride ions are separated from other ionic components on an ion-exchange column and subsequently detected, typically by a conductivity detector.[12][14]
Workflow for Ion Chromatography:
Caption: Workflow for Chloride Analysis by Ion Chromatography.
Expectations and Considerations:
-
Specificity: IC offers high specificity for chloride ions, avoiding interference from the organic matrix.
-
Sensitivity: The technique is highly sensitive, capable of detecting low levels of chloride. The limit of detection for chloride can be as low as 0.005 mg/L in the sample solution.[15]
-
Alternative Method - Titration: A classical alternative is argentometric titration, where chloride ions are titrated with a standardized silver nitrate solution.[16] While less automated, it can be a cost-effective and accurate method.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
While not a primary method for determining the bulk elemental composition, ICP-MS is crucial for quantifying trace elemental impurities, which is a regulatory requirement.[6][8][17] Impurities can arise from catalysts, manufacturing equipment, or raw materials.[7]
Principle of Operation: The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of a wide range of elements.
Expectations and Considerations:
-
Regulatory Compliance: Methods for elemental impurity analysis are outlined in USP General Chapters <232> and <233> and ICH Q3D guidelines.[6][7]
-
Broad Elemental Coverage: ICP-MS can simultaneously detect a wide array of elements at very low concentrations.
-
Sample Preparation: Sample digestion, often using microwave-assisted acid digestion, is typically required to break down the organic matrix.[18]
Hypothetical Experimental Data Comparison
To illustrate the application of these techniques, the following table presents hypothetical experimental data for a batch of 3-(Cyclopentylamino)phenol Hydrochloride, compared against the theoretical values.
| Element | Theoretical (%) | Combustion Analysis (%) | Ion Chromatography (%) |
| Carbon (C) | 61.83 | 61.75 ± 0.21 | - |
| Hydrogen (H) | 7.55 | 7.62 ± 0.15 | - |
| Nitrogen (N) | 6.55 | 6.49 ± 0.18 | - |
| Chlorine (Cl) | 16.59 | - | 16.51 ± 0.25 |
The results from combustion analysis for C, H, and N, and from ion chromatography for Cl, are all within an acceptable deviation from the theoretical values, providing strong evidence for the correct elemental composition and purity of the sample.
Conclusion
The elemental analysis of 3-(Cyclopentylamino)phenol Hydrochloride requires a multi-faceted approach to achieve a comprehensive and accurate characterization. Combustion analysis provides the foundational data for the organic components (C, H, N), while ion chromatography offers precise quantification of the hydrochloride counter-ion. Complementing these techniques, ICP-MS ensures the final product meets the stringent limits for elemental impurities. By understanding the principles, strengths, and limitations of each method, researchers can confidently verify the identity, purity, and quality of their compounds, a critical step in the journey from discovery to application.
References
-
ALS Global. Elemental impurities testing. [Link]
-
Dhuria, R. S., Jain, V., Kapadnis, G., & Vyas, S. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies, Inc. [Link]
-
Spectroscopy. (2026, February 15). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
Conquer Scientific. (2024, August 21). Ion Chromatography for Detecting Impurities in Pharmaceuticals. [Link]
-
da Silva, S. L. C., et al. (2015, May 15). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed. [Link]
-
AZoM. (2023, October 26). Quantifying Chloride Content in Oral Tablets with Ion Chromatography. [Link]
-
EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]
-
Manufacturing Chemist. (2025, October 9). Ion chromatography testing for pharmaceuticals and materials. [Link]
-
Downer, T. M., Jr. The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (2005, December 11). Qualitative Analysis of Organic Compounds. [Link]
-
University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. [Link]
-
ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
ChemicalRegister. Phenol, 3-[1-[2-(dimethylamino)ethyl]cyclopentyl]-. [Link]
-
Toray Research Center, Inc. Elemental Analysis of CHN. [Link]
-
Bak, B. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Pharmaffiliates. Cyclopentylamine. [Link]
-
MSD Veterinary Manual. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. [Link]
-
PubChem. 3-Aminophenol hydrochloride. [Link]
-
Wikipedia. Cyclopentylamine. [Link]
-
UniCA IRIS. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. [Link]
- Google Patents. (2023). US20230277542A1 - Topical Pharmaceutical Compositions Comprising 2-[3-[4-Amino-3-(2-Fluoro-4-Phenoxy-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL]Piperidine-1-Carbonyl]-4,4-Dimethylpent-2-Enenitrile.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Cyclopentylamine - Wikipedia [en.wikipedia.org]
- 4. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. eag.com [eag.com]
- 9. toray-research.co.jp [toray-research.co.jp]
- 10. analysis.rs [analysis.rs]
- 11. chem.ubc.ca [chem.ubc.ca]
- 12. conquerscientific.com [conquerscientific.com]
- 13. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]
- 14. azom.com [azom.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. alsglobal.com [alsglobal.com]
- 18. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-(Cyclopentylamino)phenol Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The responsible management of novel chemical entities is a cornerstone of innovative research. This guide provides essential, direct guidance on the safe handling of 3-(Cyclopentylamino)phenol Hydrochloride, a compound of interest in drug development. As Senior Application Scientist, my objective is to distill complex safety protocols into actionable, clear directives that empower researchers to maintain a secure laboratory environment. The following procedures are synthesized from established best practices for handling phenolic and amine hydrochloride compounds, ensuring a multi-faceted approach to safety.
Hazard Analysis: Understanding the Compound's Profile
Anticipated Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to mitigate the risks associated with handling 3-(Cyclopentylamino)phenol Hydrochloride. The selection of appropriate PPE is not merely a checklist but a dynamic process based on the specific laboratory operations being performed.
Core PPE Requirements
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard. | Standard safety glasses are the minimum requirement. Goggles provide a more complete seal. A face shield worn over safety glasses or goggles is essential when handling bulk quantities or during procedures with a high risk of splashing.[1][2] |
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. For direct or prolonged contact, use neoprene or butyl rubber gloves over nitrile gloves. | Nitrile gloves offer good splash protection for dilute solutions but should be changed immediately upon contact.[1][2] For handling the solid or concentrated solutions, a more robust glove material like neoprene or butyl rubber is necessary to prevent breakthrough.[1][4] Always inspect gloves for tears or degradation before use. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. A chemically resistant apron is recommended when handling larger quantities. | The lab coat should be made of a material appropriate for chemical resistance. Long pants and closed-toe shoes are mandatory to protect the skin from potential spills.[1] A neoprene or butyl rubber apron provides an additional layer of protection against splashes.[1] |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary. | All manipulations of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][3] |
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE based on the associated risk of the handling procedure.
Operational Plan: Safe Handling and Storage
Beyond personal protective equipment, a robust operational plan encompassing engineering controls, standardized procedures, and proper storage is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All work with 3-(Cyclopentylamino)phenol Hydrochloride, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[1][3] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: When weighing the solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Post-Handling: After handling, decontaminate the work area with a suitable cleaning agent and properly dispose of all contaminated materials. Remove PPE in the correct order to avoid cross-contamination.
Storage
-
Store 3-(Cyclopentylamino)phenol Hydrochloride in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed and store it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan: Managing Chemical Waste
Proper disposal of 3-(Cyclopentylamino)phenol Hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal protocols.
Waste Segregation and Collection
-
Liquid Waste: Collect all aqueous and solvent solutions containing 3-(Cyclopentylamino)phenol Hydrochloride in a designated, properly labeled, and sealed waste container. The container should be compatible with the solvents used. Label the container as "Halogenated Organic Waste" and list all components, including the full chemical name of the compound.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, leak-proof container.[8][9] This container should also be marked as "Halogenated Organic Waste."
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of waste generated from handling this compound.
Caption: Step-by-step guide for the proper segregation and disposal of waste.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
By adhering to these guidelines, researchers can confidently and safely work with 3-(Cyclopentylamino)phenol Hydrochloride, fostering a culture of safety and scientific excellence.
References
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
How can I dispose phenol? ResearchGate. [Link]
-
Safety data sheet - Cyclopentolate hydrochloride. British Pharmacopoeia Commission. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Phenol disposal. Podiatry Arena. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Standard Operating Procedure - Phenol. University of New Mexico. [Link]
-
3-Aminophenol hydrochloride. PubChem. [Link]
-
Phenol, 3-[1-[2-(dimethylamino)ethyl]cyclopentyl]-. ChemicalRegister. [Link]
-
Cyclopentolate Hydrochloride. DrugBank. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
